molecular formula C22H22ClN3O4S2 B2693421 N-(4-(4-chlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923407-12-9

N-(4-(4-chlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2693421
CAS RN: 923407-12-9
M. Wt: 492.01
InChI Key: GIZCKUXPSLKVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S2 and its molecular weight is 492.01. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacological Studies

  • Cannabinoid Receptor Antagonists : Compounds structurally related to the queried chemical have been studied for their interaction with cannabinoid receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonism of the CB1 cannabinoid receptor. This study provided valuable insights into the molecular interaction between the antagonist and the receptor, contributing to the development of pharmacophore models for CB1 receptor ligands (J. Shim et al., 2002).

Drug Development for Neurological and Infectious Diseases

  • Alzheimer’s Disease Drug Candidates : A series of N-substituted derivatives related to the original compound was synthesized to evaluate new drug candidates for Alzheimer’s disease, showing potential in enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme involved in the disease's progression. This research demonstrates the compound's utility in drug discovery aimed at treating neurodegenerative diseases (A. Rehman et al., 2018).

Antiviral Activity Studies

  • Antiviral Compounds : Another application involves the synthesis of compounds like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which have been explored for their antiviral activities. Such studies are crucial for developing new therapeutic agents against various viral infections (Zhuo Chen et al., 2010).

Synthesis and Evaluation of Novel Compounds

  • PET Radiotracers for CB1 Cannabinoid Receptors : The feasibility of nucleophilic displacement for synthesizing radiolabeled compounds for positron emission tomography (PET) studies of CB1 cannabinoid receptors in the brain illustrates the compound's application in medical imaging and neuroscience research (†. R. Katoch-Rouse et al., 2003).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S2/c1-30-18-6-8-19(9-7-18)32(28,29)26-12-10-16(11-13-26)21(27)25-22-24-20(14-31-22)15-2-4-17(23)5-3-15/h2-9,14,16H,10-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZCKUXPSLKVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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